molecular formula C15H15N5O3 B14170007 5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile CAS No. 613649-95-9

5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14170007
CAS No.: 613649-95-9
M. Wt: 313.31 g/mol
InChI Key: KESJKKREDHGMPH-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and an oxazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the nitrophenyl group, and the attachment of the piperazine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Methylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

613649-95-9

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H15N5O3/c1-18-6-8-19(9-7-18)15-13(10-16)17-14(23-15)11-2-4-12(5-3-11)20(21)22/h2-5H,6-9H2,1H3

InChI Key

KESJKKREDHGMPH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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